molecular formula C16H12O2 B12379767 2-(4-Methylbenzylidene)benzofuran-3(2H)-one

2-(4-Methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B12379767
M. Wt: 236.26 g/mol
InChI Key: GMCTULLKJXDQBT-XNTDXEJSSA-N
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Description

2-(4-Methylbenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-methylbenzaldehyde with benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as column chromatography or crystallization to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitric acid, or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitric acid, alkyl halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    Benzofuran-3(2H)-one: The parent compound, lacking the 4-methylbenzylidene substituent.

    4-Methylbenzaldehyde: The aldehyde precursor used in the synthesis.

    Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring, such as 2-(4-chlorobenzylidene)benzofuran-3(2H)-one.

Uniqueness: 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is unique due to the presence of the 4-methylbenzylidene group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10+

InChI Key

GMCTULLKJXDQBT-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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